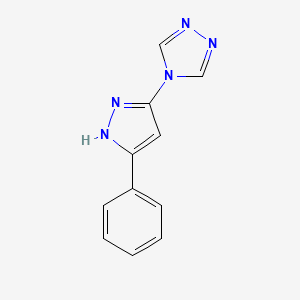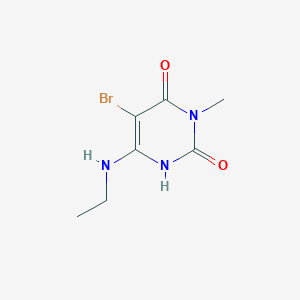
5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyluracil and ethylamine.
Bromination: The 3-methyluracil undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with ethylamine under suitable conditions to introduce the ethylamino group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding.
相似化合物的比较
Similar Compounds
6-Bromo-3-methyluracil: Lacks the ethylamino group, which may affect its reactivity and biological activity.
5-Ethylamino-3-methyluracil:
5-Bromo-6-(methylamino)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylamino group instead of an ethylamino group.
Uniqueness
5-Bromo-6-(ethylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and ethylamino groups, which can influence its reactivity and potential applications in various fields. The combination of these functional groups can provide distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
96625-95-5 |
|---|---|
分子式 |
C7H10BrN3O2 |
分子量 |
248.08 g/mol |
IUPAC 名称 |
5-bromo-6-(ethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-9-5-4(8)6(12)11(2)7(13)10-5/h9H,3H2,1-2H3,(H,10,13) |
InChI 键 |
SJTQUBCNRHWOKO-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C(=O)N(C(=O)N1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

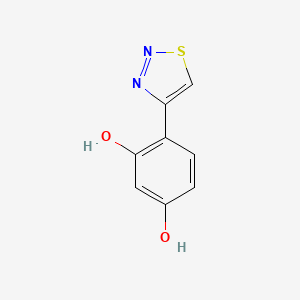

![6-Amino-4-[(3-chloro-4-fluorophenyl)sulfanyl]quinoline-3-carbonitrile](/img/structure/B15214185.png)


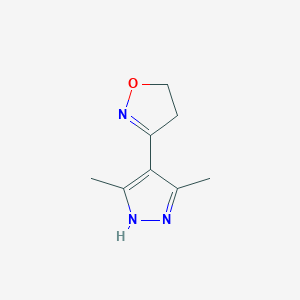


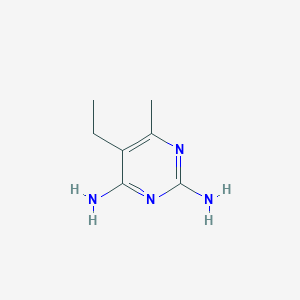
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)
